molecular formula C20H30O2 B14755643 (1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Cat. No.: B14755643
M. Wt: 302.5 g/mol
InChI Key: NIKHGUQULKYIGE-JSQCUCEHSA-N
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Description

(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid, also known as Annoglabasin C, is a kaurane diterpenoid. This compound is characterized by its complex tetracyclic structure and is found in certain plant species. It has garnered interest due to its potential biological activities and applications in various scientific fields .

Chemical Reactions Analysis

Types of Reactions

(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield alcohols or alkanes .

Scientific Research Applications

(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex diterpenoid synthesis and reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

Mechanism of Action

The mechanism of action of (1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through modulation of signaling pathways and interactions with cellular receptors. Further research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    Annoglabasin E: Another kaurane diterpenoid with similar structural features.

    (1S,4R,5R,9S,10S,13R,14S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid: A stereoisomer with different functional groups.

    (1S,4S,5S,9S,10R,13R,14S)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid: A hydroxylated derivative.

Uniqueness

The uniqueness of (1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22)/t14-,15+,16+,18-,19+,20-/m1/s1

InChI Key

NIKHGUQULKYIGE-JSQCUCEHSA-N

Isomeric SMILES

C[C@@]12CCC[C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O

Origin of Product

United States

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